Sodium 4-(pentafluoro-l6-sulfanyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(pentafluoro-l6-sulfanyl)benzoate is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(pentafluoro-l6-sulfanyl)benzoate typically involves the introduction of the pentafluorosulfanyl group onto a benzoate precursor. One common method includes the reaction of a benzoic acid derivative with a pentafluorosulfanylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-(pentafluoro-l6-sulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of sulfanyl or thiol derivatives.
Substitution: The pentafluorosulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(pentafluoro-l6-sulfanyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential probe for biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Wirkmechanismus
The mechanism by which sodium 4-(pentafluoro-l6-sulfanyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
- 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide
- 1-Fluoro-4-(pentafluoro-lambda6-sulfanyl)benzene
Comparison: Sodium 4-(pentafluoro-l6-sulfanyl)benzoate stands out due to its specific structural features and the presence of the benzoate moiety, which can influence its reactivity and applications. Compared to similar compounds, it offers unique advantages in terms of stability and electronic properties, making it particularly suitable for use in advanced materials and electronic applications .
Eigenschaften
Molekularformel |
C7H4F5NaO2S |
---|---|
Molekulargewicht |
270.15 g/mol |
IUPAC-Name |
sodium;4-(pentafluoro-λ6-sulfanyl)benzoate |
InChI |
InChI=1S/C7H5F5O2S.Na/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
CDYLGXCNEXMPER-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])S(F)(F)(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.